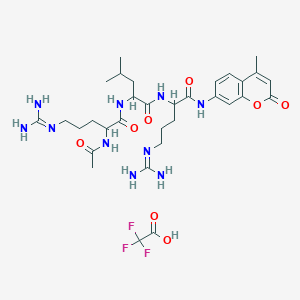

Ac-Arg-Leu-Arg-AMC

Description

Significance of Protease Activity in Biological Systems

Proteases, also known as peptidases, are a diverse class of enzymes that catalyze the hydrolysis of peptide bonds within proteins. byjus.com Their activity is fundamental to virtually all biological processes, playing critical roles in cellular homeostasis, signaling, and function. researchgate.netnih.govpreprints.orgpreprints.org Proteases regulate protein turnover, modulate protein-protein interactions, process precursor proteins into active forms, and are integral to signal transduction pathways. byjus.comnih.gov They are involved in essential cellular activities such as cell proliferation, differentiation, apoptosis (programmed cell death), immune responses, and tissue remodeling. byjus.comresearchgate.netnih.govpreprints.orgpreprints.org Consequently, dysregulation of protease activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. researchgate.netpreprints.orgpreprints.org Understanding the specific roles and activities of proteases is therefore crucial for deciphering complex biological mechanisms and for the development of targeted therapeutic interventions.

Overview of Fluorogenic Substrates in Enzyme Assays

Fluorogenic substrates have become indispensable tools in biochemical research for the sensitive and quantitative measurement of enzyme activity, particularly for proteases. frontiersin.orgiris-biotech.decreative-enzymes.com These substrates typically consist of a peptide sequence recognized and cleaved by a specific enzyme, covalently linked to a fluorophore. iris-biotech.decreative-enzymes.comnih.govrndsystems.comresearchgate.netbiosynth.comthermofisher.com The most widely utilized fluorophore in this context is 7-amino-4-methylcoumarin (B1665955) (AMC). iris-biotech.denih.govcaymanchem.com In its conjugated form, AMC exhibits weak fluorescence. However, upon enzymatic cleavage of the peptide bond, the free AMC fluorophore is released, resulting in a significant increase in fluorescence intensity. iris-biotech.decreative-enzymes.comnih.govcaymanchem.comnih.gov This fluorescence signal can be readily detected and quantified using fluorescence plate readers or spectrofluorometers, typically with excitation and emission wavelengths around 345-380 nm and 440-460 nm for AMC. iris-biotech.decaymanchem.comubpbio.comhellobio.comtaylorandfrancis.com

The advantages of employing fluorogenic substrates include their high sensitivity compared to chromogenic alternatives, enabling the detection of low enzyme concentrations or activities. frontiersin.orgcreative-enzymes.comtaylorandfrancis.com Furthermore, these assays can often be performed in real-time, allowing for continuous monitoring of enzyme kinetics and facilitating high-throughput screening of enzyme inhibitors. creative-enzymes.comnih.gov The development of alternative fluorophores, such as 7-amino-4-carbamoylmethylcoumarin (ACC), has further enhanced assay sensitivity due to their higher fluorescence yields. nih.gov

Historical Context of Ac-Arg-Leu-Arg-AMC Development and Application

This compound is a synthetic fluorogenic tripeptide substrate specifically designed for the detection and quantification of trypsin-like peptidase activity. hellobio.commedchemexpress.complos.orgadipogen.comresearchgate.net Its sequence, Acetyl-Arginine-Leucine-Arginine, is recognized by proteases that cleave after basic amino acid residues, particularly arginine. hellobio.commedchemexpress.com The substrate is characterized by the cleavage of the Arg-AMC bond, releasing the fluorescent AMC moiety. hellobio.commedchemexpress.com

The development and widespread adoption of fluorogenic peptide substrates like this compound have significantly advanced the study of proteases. While specific historical timelines for the initial synthesis of this compound are not detailed in the available literature, its established utility in biochemical research is evident. frontiersin.orgiris-biotech.de This substrate has become a standard tool for assaying the activity of the 20S proteasome, a crucial multi-catalytic protease complex involved in protein degradation. ubpbio.comhellobio.commedchemexpress.complos.orgadipogen.comresearchgate.netresearchgate.netnih.govoncotarget.comfoodandnutritionresearch.netnih.gov Its application extends to characterizing the trypsin-like activity of various other enzymes and in screening for protease inhibitors. hellobio.comadipogen.com Research has utilized this compound to investigate proteasome activity in different cellular models, including studies related to Huntington's disease and nematode longevity, as well as in drug discovery efforts targeting proteases. plos.orgresearchgate.net The substrate is noted for exhibiting low Km and high specific activity, making it suitable for detailed kinetic analyses and inhibitor screening. hellobio.comadipogen.com

Properties

IUPAC Name |

2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEMPRHZPRGAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47F3N10O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Specificity and Mechanistic Characterization of Ac Arg Leu Arg Amc

Substrate Specificity of Ac-Arg-Leu-Arg-AMC for Proteases

This compound serves as a valuable tool for assessing the trypsin-like proteolytic activity of specific enzyme complexes. Its design targets proteases that recognize and cleave peptide bonds following basic amino acid residues, such as arginine.

Specificity for 26S Proteasome Trypsin-like Activity

The substrate this compound has been identified as a specific substrate for the trypsin-like activity associated with the 26S proteasome medchemexpress.comcaymanchem.commedchemexpress.com. The 26S proteasome is a large, multi-subunit protease complex responsible for regulated protein degradation in eukaryotic cells. Its trypsin-like activity, primarily attributed to the β2 subunit, is characterized by its preference for cleaving peptide bonds after basic amino acids nih.govresearchgate.net. This compound is employed to quantify this specific proteolytic function of the 26S proteasome medchemexpress.comcaymanchem.commedchemexpress.com.

Specificity for 20S Proteasome Trypsin-like Activity

This compound is also a well-established substrate for assaying the trypsin-like peptidase activity of the 20S proteasome, the catalytic core of the proteasome complex researchgate.nethellobio.comechelon-inc.comadipogen.comnih.govbiomol.comzenodo.orgresearchgate.net. The 20S proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like, corresponding to its β5, β2, and β1 subunits, respectively nih.govbiomol.comzenodo.org. This compound specifically targets the trypsin-like (β2) activity, enabling researchers to measure and study this particular enzymatic function in isolation or within complex cellular extracts researchgate.nethellobio.comechelon-inc.comadipogen.com. The substrate exhibits a low Km and high specific activity when used with purified proteasomes hellobio.comechelon-inc.comadipogen.com.

Specificity for Trypsin-like Serine Proteases

While this compound is predominantly recognized for its utility with proteasomes, its sequence, particularly the presence of arginine at the P1 position (the amino acid preceding the cleavage site), aligns with the general substrate specificity profile of trypsin-like serine proteases researchgate.net. Trypsin-like serine proteases typically feature an aspartic acid residue at position 189 in their active site, which creates an electrostatic attraction with the positively charged side chains of basic residues like lysine (B10760008) or arginine in the substrate researchgate.net. Although the provided search results primarily highlight this compound's application with proteasomes, its structural features suggest potential utility for other serine proteases that exhibit a preference for basic residues at the P1 position.

Cleavage Mechanism and Fluorescent Product Release

The enzymatic cleavage of this compound results in the release of a fluorescent molecule, which is the basis for its use in quantitative assays.

Role of the Arg-AMC Scissile Bond

The peptide sequence of this compound is designed such that the scissile bond, the site of enzymatic cleavage, is located between the C-terminal arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety medchemexpress.comcaymanchem.commedchemexpress.comhellobio.comechelon-inc.comadipogen.comnovoprolabs.comcaymanchem.com. Proteases that recognize the trypsin-like activity cleave this specific Arg-AMC bond. This precise cleavage liberates the AMC fluorophore from the peptide backbone, initiating the measurable fluorescence signal medchemexpress.comcaymanchem.commedchemexpress.comhellobio.comechelon-inc.comadipogen.comcaymanchem.com.

Quantitative Release of 7-amino-4-methylcoumarin (AMC)

Upon enzymatic hydrolysis of the Arg-AMC bond, the fluorophore 7-amino-4-methylcoumarin (AMC) is released medchemexpress.comcaymanchem.commedchemexpress.comnih.govresearchgate.nethellobio.comechelon-inc.comadipogen.comnih.govzenodo.orgresearchgate.netcaymanchem.comechelon-inc.comcaltagmedsystems.co.uknih.govechelon-inc.comnih.govpnas.orgnih.gov. The released AMC exhibits characteristic fluorescence properties, with an excitation maximum typically around 380 nm and an emission maximum in the range of 440-460 nm medchemexpress.comcaymanchem.comhellobio.comechelon-inc.comadipogen.comcaymanchem.comechelon-inc.comcaltagmedsystems.co.ukechelon-inc.comnih.gov. The increase in fluorescence intensity over time, directly proportional to the amount of AMC released, is monitored to quantify the proteolytic activity of the enzyme medchemexpress.comcaymanchem.commedchemexpress.comresearchgate.netechelon-inc.comcaymanchem.com. This method allows for sensitive kinetic analysis and inhibitor screening hellobio.comechelon-inc.comadipogen.com.

Data Tables

To summarize the key characteristics and applications of this compound, the following data tables have been compiled from the provided search results.

Table 1: Enzymatic Specificity of this compound

| Enzyme Target | Specific Activity Type | Primary Reference(s) |

| 20S Proteasome | Trypsin-like | researchgate.nethellobio.comechelon-inc.comadipogen.comnih.govbiomol.comzenodo.orgresearchgate.net |

| 26S Proteasome | Trypsin-like | medchemexpress.comcaymanchem.commedchemexpress.comnih.govresearchgate.net |

| Trypsin-like Proteases | General (P1 basic residue preference) | researchgate.net |

Table 2: Spectroscopic Properties of Released AMC Fluorophore

| Property | Wavelength Range / Value | Primary Reference(s) |

| Excitation Maximum | 380 nm | caymanchem.comhellobio.comechelon-inc.comadipogen.comcaymanchem.comechelon-inc.comcaltagmedsystems.co.ukechelon-inc.comnih.gov |

| 360-380 nm | echelon-inc.comechelon-inc.comechelon-inc.com | |

| Emission Maximum | 460 nm | caymanchem.comhellobio.comechelon-inc.comadipogen.comcaymanchem.comcaltagmedsystems.co.ukechelon-inc.com |

| 440-460 nm | medchemexpress.comcaymanchem.commedchemexpress.comresearchgate.netechelon-inc.comcaymanchem.comechelon-inc.comechelon-inc.comnih.govpnas.org |

Table 3: Key Kinetic and Physical Properties

| Property | Value | Enzyme Context | Primary Reference(s) |

| Km | 78 µM | Purified Proteasome | adipogen.com |

| Specific Activity | High | Purified Proteasome | hellobio.comechelon-inc.comadipogen.comnovoprolabs.com |

| Km | Low | Purified Proteasome | hellobio.comechelon-inc.comadipogen.comnovoprolabs.com |

| Molecular Weight | 642.8 g/mol | caymanchem.comadipogen.comcaymanchem.com | |

| Storage Temperature | -20°C | caymanchem.comadipogen.comcaymanchem.com | |

| Stability | ≥ 4 years | caymanchem.comcaymanchem.com |

Compound List

this compound (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin)

7-amino-4-methylcoumarin (AMC)

Kinetic Parameters of this compound Hydrolysis

The kinetic parameters of enzyme-substrate interactions provide critical insights into an enzyme's efficiency and substrate preference. This compound, a fluorogenic peptide substrate, is frequently employed to assay the activity of proteases, particularly the 20S proteasome, due to its specific cleavage site and the release of a detectable fluorescent signal upon hydrolysis. The characterization of its kinetic parameters, such as the Michaelis constant (Km) and catalytic efficiency (kcat/Km), is essential for understanding its utility in various biochemical assays and for inhibitor screening.

Michaelis Constant (Km) Determination

The Michaelis constant (Km) represents the substrate concentration at which the initial reaction velocity is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate; a lower Km value suggests a higher affinity. For this compound, studies using purified proteasomes have reported a Michaelis constant. This value is crucial for establishing optimal assay conditions and for comparing substrate affinities across different enzymes or experimental setups.

The Michaelis constant (Km) for this compound when assayed with purified proteasomes has been determined to be 78 μM adipogen.comhongtide.com. This value indicates the substrate concentration required for the proteasome to achieve half of its maximum hydrolysis rate for this specific peptide sequence.

Catalytic Efficiency (kcat/Km) Analysis

Catalytic efficiency, often expressed as the ratio kcat/Km, is a key parameter that reflects the enzyme's ability to convert substrate into product under conditions where both substrate concentration and enzyme turnover are limiting. It combines the turnover number (kcat) and the Michaelis constant (Km) into a single measure of enzyme performance. While specific quantitative values for kcat and the resulting kcat/Km ratio for this compound were not explicitly detailed across all reviewed sources, the substrate is consistently described in terms of its advantageous kinetic properties.

This compound is frequently characterized as exhibiting a low Km in conjunction with high specific activity adipogen.comhellobio.comechelon-inc.comcogershop.com. This combination of properties strongly suggests a high catalytic efficiency, making it a sensitive substrate for detecting and quantifying protease activity, even at low enzyme concentrations or in complex biological samples. This high efficiency is vital for applications such as inhibitor screening and detailed kinetic analysis of protease function.

Specific Activity Characterization

Specific activity is defined as the amount of product formed per unit of enzyme per unit of time, normalized by the enzyme's mass or molarity. It is a measure of the enzyme's catalytic power. For this compound, its characterization as a substrate highlights its role in assays that require sensitive detection of protease activity.

The substrate this compound is consistently noted for its high specific activity when employed in assays with purified proteasomes adipogen.comhellobio.comechelon-inc.comcogershop.com. This high specific activity, coupled with its low Km, contributes to its utility as a preferred substrate for measuring trypsin-like peptidase activity. The ability to detect enzyme activity with high sensitivity is paramount for research in molecular biology, biochemistry, and drug development, where precise quantification of enzyme function is required.

Summary of Kinetic Parameters

| Parameter | Value | Enzyme/Context | Citation(s) |

| Michaelis Constant (Km) | 78 μM | Purified proteasomes | adipogen.comhongtide.com |

| Catalytic Efficiency (kcat/Km) | High (qualitative) | Purified proteasomes | adipogen.comhellobio.comechelon-inc.comcogershop.com |

| Specific Activity | High (qualitative) | Purified proteasomes | adipogen.comhellobio.comechelon-inc.comcogershop.com |

Development of In Vitro Protease Activity Assays

The use of this compound is foundational in establishing robust in vitro assays for quantifying protease activity, especially concerning purified proteasome complexes.

Standardized Assay Protocols for Purified Proteasomes

Standardized protocols for assaying purified proteasomes, particularly the 20S proteasome, frequently employ this compound as a substrate adipogen.comechelon-inc.comnih.govhellobio.comcaymanchem.com. These assays typically involve incubating a known concentration of purified proteasome with the substrate in a suitable buffer. The reaction is usually carried out at a controlled temperature, often 37°C, for a defined period adipogen.comnih.govresearchgate.netphysiology.orgnih.gov. The cleavage of this compound by the trypsin-like site of the proteasome releases the fluorescent AMC molecule adipogen.comechelon-inc.comnih.govhellobio.comcaymanchem.com. The fluorescence intensity, measured at specific excitation and emission wavelengths (typically around 380 nm excitation and 440-460 nm emission) adipogen.comechelon-inc.comhellobio.comcaymanchem.combiosyntan.denih.gov, is directly proportional to the enzyme activity echelon-inc.comnih.gov.

For instance, a common assay setup involves incubating purified proteasomes with this compound at concentrations ranging from 10-100 µM in a buffer containing Tris-HCl, MgCl₂, and dithiothreitol (B142953) (DTT) adipogen.comphysiology.orgnih.gov. Kinetic assays can be performed by monitoring fluorescence continuously over time, while endpoint assays involve stopping the reaction after a set incubation period physiology.orgstressmarq.com. The determination of kinetic parameters such as Km (Michaelis constant) can be achieved using this substrate, with reported Km values for purified proteasomes around 78 µM adipogen.com. The assay's sensitivity and reliability allow for the characterization of enzyme kinetics and the screening of potential inhibitors adipogen.comechelon-inc.comhellobio.com.

High-Throughput Screening Methodologies

The fluorogenic nature of this compound makes it highly amenable to high-throughput screening (HTS) for identifying protease inhibitors or activators adipogen.comsigmaaldrich.com. Assays can be readily adapted to multi-well plate formats, such as 96-well or 384-well plates, enabling the simultaneous testing of numerous compounds stressmarq.comsigmaaldrich.com. The homogeneous nature of the assay, where the signal is generated directly in the reaction well, simplifies the process and reduces the need for post-assay processing steps sigmaaldrich.com.

In HTS applications, the protocol typically involves dispensing the purified enzyme and reaction buffer into the wells, followed by the addition of test compounds. After an incubation period, the this compound substrate is added, and fluorescence is measured using a microplate reader stressmarq.comsigmaaldrich.com. The robustness of the assay allows for efficient screening of large compound libraries to identify molecules that modulate proteasome activity adipogen.comsigmaaldrich.com.

Application in Cellular and Tissue Lysate Assays

Beyond purified enzyme systems, this compound is also instrumental in assessing proteasome activity within more complex biological matrices like cell lysates and tissue homogenates.

Measurement of Proteasome Activity in Cell Lysates

Measuring proteasome activity in cell lysates requires careful consideration of cellular context and potential interfering factors. This compound can be used to quantify the trypsin-like activity of proteasomes within cell extracts adipogen.comnih.govnih.govresearchgate.netplos.org. Typically, cells are lysed under conditions that preserve enzyme activity, and the resulting lysates are then incubated with the substrate researchgate.netnih.govsigmaaldrich.comnih.gov.

To account for background fluorescence from other cellular proteases that might cleave the substrate, it is common practice to include a specific proteasome inhibitor (e.g., bortezomib, epoxomicin, or MG132) in parallel reactions. The fluorescence signal obtained from these inhibitor-treated samples is then subtracted from the total signal to represent proteasome-specific activity nih.govubpbio.com. The concentration of total protein in the lysate is usually determined, and samples are normalized accordingly before assaying physiology.orgnih.govnih.govfsu.edu. The assay can be performed in a kinetic or endpoint manner, with incubation times and substrate concentrations optimized for specific cell types and experimental conditions researchgate.netnih.govsigmaaldrich.com.

Assessment of Proteasome Activity in Tissue Homogenates

Similar to cell lysates, this compound is applicable for determining proteasome activity in tissue homogenates physiology.org. Tissue samples are typically homogenized in appropriate lysis buffers, and the resulting homogenates are processed for proteasome activity measurement physiology.orgnih.gov. The assay procedure mirrors that used for cell lysates, involving incubation with the substrate and measurement of released AMC fluorescence physiology.orgnih.gov.

For example, studies have used this compound to measure trypsin-like proteasome activity in midbrain tissue homogenates nih.gov and gut tissue homogenates physiology.org. These assays help in understanding the role of proteasome activity in various physiological and pathological conditions affecting specific tissues physiology.orgnih.gov.

Comparative Analysis with Other Proteasome Substrates

This compound is one of several fluorogenic peptide substrates used to assess proteasome activity, each targeting different catalytic sites or exhibiting varying kinetic properties. The proteasome possesses three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) nih.govnih.govstressmarq.comnih.govresearchgate.net.

Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC): This substrate is commonly used to measure the chymotrypsin-like activity of the proteasome nih.govnih.govechelon-inc.comresearchgate.netnih.govstressmarq.comsigmaaldrich.comnih.govubpbio.comresearchgate.net. It is often considered the most potent substrate for the 20S proteasome nih.gov.

Z-Leu-Leu-Glu-AMC (Z-LLE-AMC): This substrate is employed to assess the caspase-like activity of the proteasome nih.govnih.govnih.govresearchgate.net.

Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC): This substrate is used for measuring the trypsin-like activity physiology.orgnih.govresearchgate.netcaltagmedsystems.co.uk.

This compound is specifically noted for its high affinity and specificity towards the trypsin-like activity of the 20S proteasome adipogen.comechelon-inc.comnih.govhellobio.comnih.govcaymanchem.comresearchgate.netplos.org. While Boc-LRR-AMC also targets trypsin-like activity, this compound has been described as showing a low Km and high specific activity, making it a preferred choice for certain studies adipogen.comechelon-inc.comhellobio.com. The choice of substrate depends on the specific catalytic activity of the proteasome being investigated and the experimental context nih.govnih.govresearchgate.net. For example, some studies have directly compared the cleavage rates of this compound with other substrates like Suc-Leu-Leu-Val-Tyr-AMC to understand differential substrate preference or enzyme kinetics researchgate.netresearchgate.net.

Differentiation from Chymotrypsin-like Substrates (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

Proteases exhibit diverse substrate specificities, often dictated by the amino acid sequence surrounding the cleavage site. Fluorogenic peptide substrates are designed to exploit these differences, enabling researchers to distinguish between proteases with distinct enzymatic profiles. Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a well-established substrate commonly used to assay the chymotrypsin-like activity of proteases, such as the β5 subunit of the 20S and 26S proteasomes ubpbio.comfoodandnutritionresearch.netresearchgate.netnih.govtandfonline.combiomol.comoncotarget.combiorxiv.orgharvard.edu. These enzymes preferentially cleave after bulky hydrophobic amino acid residues like Leucine, Valine, and Tyrosine.

In contrast, this compound is specifically recognized for its utility in measuring the trypsin-like activity of proteasomes foodandnutritionresearch.netnih.govtandfonline.combiomol.comoncotarget.comharvard.edusapphirebioscience.commedchemexpress.comadipogen.com. This specificity arises from the presence of Arginine residues within its sequence, which are preferred cleavage sites for trypsin-like proteases. By employing both Suc-Leu-Leu-Val-Tyr-AMC and this compound in parallel assays, researchers can effectively differentiate between proteases exhibiting chymotrypsin-like activity and those displaying trypsin-like activity within a complex biological sample foodandnutritionresearch.nettandfonline.comoncotarget.com. This distinction is crucial for understanding the specific enzymatic functions of different protease families or subunits.

Differentiation from Caspase-like Substrates (e.g., Z-Leu-Leu-Glu-AMC)

Caspases, a family of cysteine proteases, play critical roles in apoptosis and inflammation, and they typically cleave peptide substrates after Aspartic acid residues aatbio.compeptanova.de. A common substrate for assessing caspase-like activity is Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) adipogen.comnih.govtandfonline.combiomol.comoncotarget.combiorxiv.orgsapphirebioscience.commedchemexpress.comadipogen.comfsu.edunih.gov. The recognition motif for caspases often includes an acidic residue (Aspartic acid) at the P1 position, which is absent in this compound.

Evaluation of Peptide Length and Amino Acid Modifications on Substrate Efficacy

The efficacy of a fluorogenic peptide substrate is determined by several factors, including the peptide sequence, length, and specific chemical modifications. These elements influence the substrate's affinity for the target protease, its cleavage kinetics, and its stability.

N-terminal Acetylation (Ac-) : The N-terminal acetylation of this compound serves multiple purposes. Acetylation removes the positive charge from the N-terminus, which can help mimic the natural structure of protein substrates and potentially improve cellular uptake or stability within biological assays creative-peptides.comjpt.comlifetein.com. Furthermore, N-terminal acetylation can protect the peptide from degradation by exopeptidases, thereby increasing its half-life and reliability in enzymatic assays creative-peptides.comjpt.comlifetein.com.

Peptide Sequence (Arg-Leu-Arg) : The specific sequence of amino acids, particularly at the P1 position (the residue immediately preceding the scissile bond), is the primary determinant of protease specificity. The presence of Arginine residues in this compound confers its affinity for trypsin-like proteases, which recognize basic amino acids biomol.comsapphirebioscience.comadipogen.com. Variations in this sequence, such as substituting Arginine with Lysine or altering the position or identity of other amino acids, would result in substrates with different specificities and affinities, targeting other protease families or exhibiting altered kinetics for trypsin-like enzymes.

Fluorophore (AMC) : The 7-amino-4-methylcoumarin (AMC) moiety is a widely used fluorophore in protease assays. Its release upon cleavage generates a fluorescent signal that can be quantified. While AMC is effective, the choice of fluorophore can influence assay sensitivity and spectral properties. The linkage of AMC to the C-terminus of the peptide via an amide bond is standard for this class of substrates formulationbio.compnas.orgcreative-peptides.com.

Peptide Length : While this compound is a tripeptide, the length of the peptide chain can significantly impact substrate efficacy. Longer peptides may offer additional binding interactions with the protease, potentially increasing affinity and specificity. However, designing longer peptides also increases synthetic complexity and cost. The specific length of this compound is optimized for recognition by trypsin-like proteases, balancing specificity with synthetic feasibility.

The combination of these features—a specific peptide sequence, stabilizing N-terminal modification, and a detectable fluorophore—makes this compound a robust and informative substrate for the methodological assessment of trypsin-like protease activity.

Comparative Substrate Specificities

| Fluorogenic Substrate | Primary Protease Specificity | Typical Target Enzymes/Complexes | References |

| This compound | Trypsin-like | 20S and 26S Proteasomes (β2 subunit) | foodandnutritionresearch.netnih.govtandfonline.combiomol.comoncotarget.comharvard.edusapphirebioscience.commedchemexpress.comadipogen.com |

| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | Chymotrypsin-like | 20S and 26S Proteasomes (β5 subunit), Chymotrypsin | ubpbio.comfoodandnutritionresearch.netresearchgate.netnih.govtandfonline.combiomol.comoncotarget.combiorxiv.orgharvard.edu |

| Z-Leu-Leu-Glu-AMC | Caspase-like | 20S Proteasome (β1 subunit), Caspases | adipogen.comnih.govtandfonline.combiomol.comoncotarget.combiorxiv.orgsapphirebioscience.commedchemexpress.comadipogen.comfsu.edunih.gov |

| Ac-Ile-Glu-Pro-Asp-AMC (Ac-IEDP-AMC) | Caspase-like | Caspase-8, Granzyme B | echelon-inc.com |

Note: The excitation/emission wavelengths for AMC-based substrates are generally around 340-360 nm (Ex) and 440-460 nm (Em) caymanchem.comechelon-inc.comcaymanchem.comformulationbio.comechelon-inc.compnas.orgadipogen.com.

List of Compound Names:

this compound

Suc-Leu-Leu-Val-Tyr-AMC

Z-Leu-Leu-Glu-AMC

7-amino-4-methylcoumarin (AMC)

Ac-Ile-Glu-Pro-Asp-AMC

Data Tables

Table 1: Proteases Assayed Using Ac-Arg-Leu-Arg-AMC

| Protease/Enzyme Complex | Primary Activity Measured | Typical Excitation (nm) | Typical Emission (nm) | Key Research Applications | Reference(s) |

| 20S Proteasome | Trypsin-like activity | 380 | 460 | Proteasome function in disease models (e.g., Huntington's), inhibitor screening, kinetic analysis | ubpbio.comhellobio.commedchemexpress.complos.orgadipogen.comresearchgate.netoncotarget.comfoodandnutritionresearch.netnih.gov |

| Trypsin-like proteases | Trypsin-like activity | 380 | 460 | General protease activity assays, kinetic studies, inhibitor screening | hellobio.comadipogen.com |

Table 2: Properties of the Fluorophore AMC

| Property | Value | Notes | Reference(s) |

| Full Name | 7-amino-4-methylcoumarin (B1665955) | iris-biotech.denih.govcaymanchem.com | |

| Common Acronym | AMC | iris-biotech.denih.govcaymanchem.com | |

| Excitation Maxima | ~345-380 nm | Can vary slightly depending on the chemical environment and conjugation. | iris-biotech.decaymanchem.comubpbio.comhellobio.comtaylorandfrancis.comechelon-inc.com |

| Emission Maxima | ~440-460 nm | Can vary slightly depending on the chemical environment and conjugation. | iris-biotech.decaymanchem.comubpbio.comhellobio.comtaylorandfrancis.comechelon-inc.com |

| Fluorescence Yield | Moderate | Lower than ACC, but significantly higher upon release from a quenched substrate. nih.gov | iris-biotech.denih.gov |

| Application | Fluorophore for peptide labeling | Used in fluorogenic substrates for protease activity measurement. | iris-biotech.denih.govcaymanchem.com |

| Cleavage Release | Increases fluorescence intensity | Free AMC is highly fluorescent, enabling detection of enzyme activity. | iris-biotech.denih.govcaymanchem.comnih.gov |

Compound List:

this compound

7-amino-4-methylcoumarin (AMC)

7-amino-4-carbamoylmethylcoumarin (ACC)

Suc-Leu-Leu-Val-Tyr-AMC

Z-Leu-Leu-Glu-AMC

Research Paradigms Utilizing Ac Arg Leu Arg Amc

Investigation of Proteasome Function and Regulation

Role in Protein Degradation Pathways

As a key component of the UPS, the proteasome is central to cellular protein degradation pathways. Ac-Arg-Leu-Arg-AMC is instrumental in understanding how the proteasome participates in these pathways. Its application allows researchers to monitor the activity of proteasomes involved in the turnover of cellular proteins, including misfolded or short-lived proteins biomol.comcaltagmedsystems.co.uknih.gov. Studies employing this substrate can reveal how cellular conditions, such as stress or the presence of specific modulators, affect protein degradation rates and the efficiency of the proteasome in clearing cellular debris researchgate.net. This contributes to a deeper understanding of how disruptions in protein degradation pathways can lead to various diseases biomol.comresearchgate.net.

Identification and Characterization of Protease Inhibitors

Screening for Novel Proteasome Inhibitors

The development of therapeutic agents targeting the proteasome has made this compound a significant substrate in drug discovery and development. Its fluorogenic nature makes it suitable for high-throughput screening (HTS) assays designed to identify novel compounds that inhibit proteasome activity adipogen.comhellobio.comchemimpex.com. By measuring the reduction in AMC fluorescence upon incubation with potential inhibitors, researchers can efficiently screen large libraries of compounds for their ability to block the trypsin-like activity of the proteasome adipogen.combiomol.comhellobio.com. This capability is particularly relevant in fields like cancer research, where proteasome inhibition is a validated therapeutic strategy chemimpex.com.

Kinetic Analysis of Inhibitor Potency and Mechanism

Beyond initial screening, this compound is crucial for the detailed kinetic analysis of identified proteasome inhibitors. The substrate exhibits favorable kinetic properties, including a low Michaelis constant (Km) and high specific activity, which are essential for accurate kinetic characterization adipogen.comechelon-inc.comhellobio.comnovoprolabs.com. These properties allow for the precise determination of inhibitor potency (e.g., IC50 values) and the elucidation of their mechanism of action by quantifying the rate of substrate cleavage under varying inhibitor concentrations adipogen.comchemimpex.comcaymanchem.com.

Table 1: Kinetic Parameters of this compound with Purified Proteasome

| Proteasome Substrate | Proteasome Type | Kinetic Parameter | Value | Unit | Reference |

| This compound | Purified | Km | 78 | μM | adipogen.com |

Contribution to Understanding Biological Processes

The application of this compound extends to a broader understanding of cellular biology, contributing to the study of various biological processes beyond direct proteasome activity measurement. Its use has provided insights into cellular health and disease mechanisms, including those involved in cancer and neurodegenerative disorders where proteasome dysfunction is implicated researchgate.netchemimpex.comrndsystems.com. For instance, studies have employed this substrate to investigate how external factors, such as copper(II) ions, influence the gating dynamics of the 20S proteasome, a process critical for its function rndsystems.com. Furthermore, research has utilized this compound to evaluate the effects of plant extracts on ubiquitin-proteasome activity, offering potential avenues for therapeutic development chemimpex.comrndsystems.com. The substrate's ability to reveal changes in proteasome activity under different cellular conditions aids in deciphering complex cellular signaling and regulatory pathways.

Advanced Research Considerations and Future Directions

Integration with Advanced Spectroscopic Techniques

The fundamental principle behind Ac-Arg-Leu-Arg-AMC is the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), which is conjugated to the peptide via an amide bond. rsc.org Upon enzymatic cleavage of this bond, typically after the C-terminal arginine, the free AMC is released, resulting in a significant increase in fluorescence. hellobio.commdpi.com This event is readily quantifiable using standard spectrofluorometers, with typical excitation and emission maxima for the liberated AMC at approximately 380 nm and 460 nm, respectively. hellobio.comadipogen.comsapphirebioscience.com

Advanced research seeks to move beyond simple fluorescence intensity measurements by integrating these substrates with more sophisticated spectroscopic methods. Techniques such as Fluorescence Resonance Energy Transfer (FRET) have been widely adopted to create ratiometric probes. rsc.org In a FRET-based system, a donor-acceptor fluorophore pair is positioned on opposite sides of the cleavable peptide sequence. rsc.org Proteolytic cleavage separates the pair, leading to a "switch-on" of the donor's fluorescence, providing a more robust and internally controlled signal. rsc.org

Furthermore, research into alternative fluorophores is ongoing. For instance, 7-amino-4-carbamoylmethylcoumarin (ACC) has been developed as a substitute for AMC. nih.gov ACC exhibits an approximately 2.8-fold higher fluorescence yield than AMC at the commonly used wavelengths, which permits more sensitive detection of proteolytic activity and allows for a reduction in the required enzyme and substrate concentrations. nih.gov

| Property | Conjugated Substrate (Peptide-AMC) | Free Fluorophore (AMC) | Free Fluorophore (ACC) |

| Excitation Maximum | ~325 nm nih.gov | ~350-380 nm hellobio.comnih.gov | ~350 nm nih.gov |

| Emission Maximum | ~400 nm nih.gov | ~450-460 nm hellobio.comnih.gov | ~450 nm nih.gov |

| Relative Fluorescence Yield | Low | Standard (1x) | High (~2.8x vs AMC) nih.gov |

This interactive table summarizes the key spectroscopic properties of AMC and ACC fluorophores.

Custom Synthesis and Structural Modifications for Enhanced Substrate Properties

The ability to chemically synthesize and modify this compound and related peptides is fundamental to advancing their utility. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is a well-established and efficient method for producing these fluorogenic substrates. nih.govnih.gov This technique allows for the precise, sequential addition of amino acids to a solid support, followed by the coupling of the AMC fluorophore and subsequent cleavage from the resin to yield the final product. nih.govnih.gov

This synthetic flexibility is crucial for creating substrates with enhanced properties. Researchers can systematically alter the peptide sequence to fine-tune its interaction with the target protease. Modifications can be made to the N-terminal acetyl (Ac) cap, the amino acids at each position (P1, P2, P3), and the fluorogenic leaving group itself. hzdr.de For example, the synthesis of substrates with non-canonical amino acids can be used to probe enzyme specificity and develop more stable or selective probes. mdpi.com The synthesis of an Ac-VLTK-AMC substrate, based on the optimal cleavage sequence for the C11 protease, demonstrates how custom synthesis can yield highly specific tools for studying a particular enzyme. nih.gov

Development of this compound Derivatives with Modified Specificity or Sensitivity

A significant frontier in this field is the development of this compound derivatives with altered enzymatic specificity or heightened sensitivity. While this compound is a valuable substrate for the trypsin-like activity of the proteasome, other substrates like Boc-Leu-Arg-Arg-AMC are also used. mdpi.comnih.gov However, some of these standard substrates can exhibit low specificity constants, prompting the design of improved versions. mdpi.com

The primary strategy for modifying specificity involves creating positional scanning synthetic combinatorial libraries (PS-SCL). nih.govresearchgate.net In this approach, libraries of peptide substrates are synthesized where one position (e.g., P2, P3, or P4) contains a mixture of amino acids, while other positions are fixed. By screening these libraries against a target protease, researchers can rapidly determine the optimal amino acid sequence for cleavage. nih.gov For example, studies have used this method to profile the specificities of a wide array of proteases, including thrombin, plasmin, and cathepsins, leading to the design of highly selective substrates. nih.govhzdr.de

Derivatives can also be designed for enhanced sensitivity. Replacing AMC with the brighter ACC fluorophore is one such approach. nih.gov Another strategy involves creating substrates for different protease activities within a complex like the proteasome. For instance, while this compound measures trypsin-like (β2) activity, other derivatives such as Suc-Leu-Leu-Val-Tyr-AMC and Z-Leu-Leu-Glu-AMC are used to measure chymotrypsin-like (β5) and caspase-like (β1) activities, respectively. nih.govresearchgate.net This allows for a comprehensive analysis of the proteasome's function.

| Substrate Derivative Example | Target Protease/Activity | Key Modification/Feature | Reference |

| Suc-Leu-Leu-Val-Tyr-AMC | Proteasome (Chymotrypsin-like) | Different peptide sequence for β5 subunit specificity. | nih.govresearchgate.net |

| Boc-Leu-Arg-Arg-AMC | Proteasome (Trypsin-like) | N-terminal Boc protecting group instead of Acetyl. | nih.gov |

| Ac-Lys-Gln-Lys-Leu-Arg-AMC | TbcatB (Cathepsin B) | Extended peptide sequence for specific parasite protease. | chemimpex.comnih.gov |

| Ac-VLTK-AMC | C11 Protease | Sequence optimized for a specific bacterial protease. | nih.gov |

| Ac-Leu-Arg-Arg-AMC | Proteasome (Trypsin-like) | Variation with Arg at P2, noted for low specificity constant. | mdpi.com |

This interactive table provides examples of fluorogenic substrate derivatives and their specific applications.

Future Prospects in Protease Research and Drug Discovery

The ongoing development of this compound and its derivatives holds significant promise for the future of protease research and therapeutic development. As proteases are implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, the ability to accurately monitor their activity is paramount. chemimpex.comnih.gov

High-Throughput Screening (HTS): Enhanced substrates with greater sensitivity and specificity are ideal for HTS campaigns to identify novel protease inhibitors. hellobio.com Brighter fluorophores reduce material requirements and allow for assay miniaturization, making large-scale screening more feasible and cost-effective.

Drug Discovery: By providing detailed kinetic data and specificity profiles, these substrates aid in the rational design and optimization of drug candidates. chemimpex.comchemimpex.com For example, understanding the precise substrate preferences of a cancer-associated protease allows for the development of inhibitors that are highly selective for the target, minimizing off-target effects.

Diagnostic Tools: In the future, highly specific and sensitive fluorogenic probes could be adapted for diagnostic applications, enabling the detection of aberrant protease activity in patient samples as biomarkers for disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.